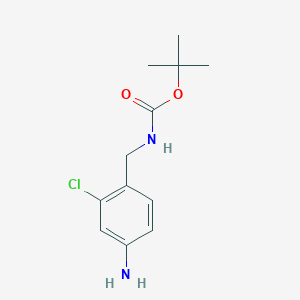

N-Boc-4-amino-2-chlorobenzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Boc-4-amino-2-chlorobenzylamine” is a compound that involves the use of a Boc-protective group. The Boc (tert-butyloxycarbonyl) group is a common protective group used in organic synthesis, particularly for the protection of amines . The Boc group is stable towards most nucleophiles and bases . Primary amines are unique because they can accommodate two such groups .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate has been described . Selective N-Boc protection was achieved in excellent yields .Molecular Structure Analysis

The molecular structure of “this compound” involves the Boc group, which is stable towards most nucleophiles and bases . The Boc group plays a pivotal role in the synthesis of multifunctional targets .Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis . A vast array of acidic, neutral, and basic reagents have been applied as catalysts for this transformation . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are related to the presence of the Boc group. The Boc group is stable towards most nucleophiles and bases .Scientific Research Applications

Phosphitylating Agent in Synthesis

N-Boc-4-amino-2-chlorobenzylamine plays a role in the synthesis of phosphopeptides. For example, N, N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite, a related compound, has been used for the phosphorylation of Boc-protected amino acids like Boc-Ser-OMe, leading to the formation of protected phosphopeptides. This highlights the compound's utility in peptide synthesis and modification (Bont, Boom, & Liskamp, 1990).

Amidation of (Hetero)arenes

In the field of synthetic chemistry, this compound-related compounds are used in the C-H amidation of (hetero)arenes. This process uses N-chlorocarbamates as amino sources, demonstrating the compound's significance in synthesizing primary arylamines, which are crucial in various scientific fields (Xie, Yoon, & Chang, 2016).

Synthesis of tert-Butyl Esters of N-Protected Amino Acids

Tert-butyl fluorocarbonate (Boc-F) is used efficiently for synthesizing tert-butyl esters of N-protected amino acids, showcasing the compound's role in producing protected amino acid derivatives under mild conditions (Loffet, Galéotti, Jouin, & Castro, 1989).

Peptidomimetics Synthesis

This compound-related compounds, like N-urethane-protected amino alkyl isothiocyanates, are synthesized from protected amino acids and used in peptidomimetics synthesis. This demonstrates the compound's applicability in creating peptide-like structures for biological and medicinal research (Sureshbabu et al., 2009).

N-Boc Protection of Amine Groups

Guanidine hydrochloride has been used for the chemoselective N-Boc protection of amine groups in various compounds, indicating the broader utility of this compound in organic synthesis (Jahani, Tajbakhsh, Golchoubian, & Khaksar, 2011).

Mechanism of Action

Target of Action

It is known that this compound is often used in organic synthesis as an amine protecting group . The Boc group (tert-butyl carbamate) is used to protect the amine group during reactions, preventing unwanted side reactions .

Mode of Action

The mode of action of N-Boc-4-amino-2-chlorobenzylamine involves its role as a protecting group for amines in organic synthesis . The Boc group shields the amine from reacting, allowing for selective reactions to occur elsewhere on the molecule . Once the desired reactions have taken place, the Boc group can be removed, revealing the amine group for further reactions .

Biochemical Pathways

As a protecting group in organic synthesis, it plays a crucial role in the synthesis of complex organic molecules, including pharmaceuticals .

Result of Action

The result of this compound’s action is the successful synthesis of complex organic molecules with the amine group protected during reactions . This allows for selective reactions to occur elsewhere on the molecule, leading to the creation of the desired final product .

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . These factors can affect the efficiency of the protection and deprotection of the amine group, and thus the overall yield of the synthesis .

Future Directions

The use of the Boc group in the synthesis of “N-Boc-4-amino-2-chlorobenzylamine” and similar compounds is a well-established practice in organic chemistry . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the mechanisms involved .

properties

IUPAC Name |

tert-butyl N-[(4-amino-2-chlorophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWADADMZZLUECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400720-72-1 |

Source

|

| Record name | tert-butyl N-[(4-amino-2-chlorophenyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)

![2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2829591.png)

![(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2829593.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2829596.png)

![N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B2829597.png)

![methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2829602.png)